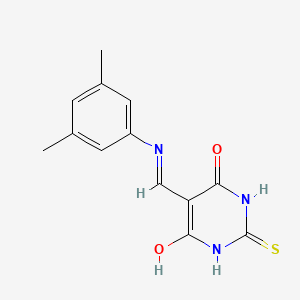

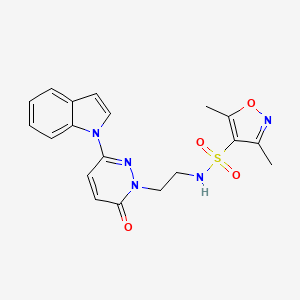

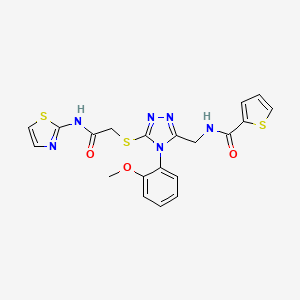

6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrimidinecarboxylic acid, which is a type of organic compound known as a heterocyclic aromatic compound. Pyrimidines are key components of biomolecules like DNA and RNA .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including IR spectroscopy, NMR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the carboxylic acid group (-COOH) is typically reactive and can undergo various reactions such as esterification and amide formation .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through experimental methods .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and reactions of 6-(2,4-Dichlorophenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid derivatives are crucial for developing compounds with potential biological interest. Campaigne et al. explored the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines, indicating the chemical versatility of pyrimidine derivatives for generating compounds with potential biological applications (Campaigne, Ho, & Bradford, 1970). Kappe and Roschger's work on the synthesis and reactions of "Biginelli-compounds" further emphasizes the synthetic utility of pyrimidine derivatives in creating complex molecules with varied biological activities (Kappe & Roschger, 1989).

Antimicrobial Applications

Pyrimidine derivatives, including this compound, have been investigated for their antimicrobial properties. Abdelghani et al. synthesized new pyrimidines and evaluated their antimicrobial effectiveness, demonstrating the potential of these compounds in addressing bacterial and fungal infections (Abdelghani, Said, Assy, & Hamid, 2017).

Material Science and Optoelectronics

The study of pyrimidine derivatives extends into material science and optoelectronics, where their structural and electronic properties are of interest. Hussain et al. conducted a comparative study between DFT/TDDFT and experimental approaches on thiopyrimidine derivatives, highlighting their potential in nonlinear optics (NLO) fields due to promising applications in medicine and NLO devices. This research underscores the importance of pyrimidine derivatives in developing materials with novel electronic and optical properties (Hussain et al., 2020).

Enzyme Inhibition for Anticancer Applications

The oximino(2,6-dichlorophenyl)acetonitrile, a cyanoxime derivative, has been identified as a powerful inhibitor of Carbonyl Reductase, an enzyme involved in developing resistance to anticancer treatments. This highlights the potential therapeutic applications of pyrimidine derivatives in cancer treatment, emphasizing their role in the pharmaceutical development of new anticancer agents (Adu Amankrah et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O3/c12-5-1-2-6(7(13)3-5)8-4-9(10(16)17)15-11(18)14-8/h1-4,8H,(H,16,17)(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROLMQAAISVUNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2C=C(NC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2671094.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2671098.png)

![1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2671106.png)

![1-benzyl-2-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2671108.png)

![Tert-butyl 3-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate](/img/structure/B2671109.png)